molecular formula C19H17ClN2O2S B2997649 4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1226431-65-7

4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2997649
CAS No.: 1226431-65-7
M. Wt: 372.87
InChI Key: ZZLNJTTXXWKRSL-UHFFFAOYSA-N
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Description

4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a synthetic small molecule based on the 1,4-benzothiazine scaffold, a structure recognized for its significant potential in pharmacological research . Compounds within the 1,4-benzothiazine class have been identified as potent activators of ATP-sensitive potassium (KATP) channels, which are critical targets for metabolic conditions . Research on structurally similar 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives has demonstrated their ability to hyperpolarize β-cell membrane potential, inhibit glucose-stimulated insulin release in vitro, and increase ion currents through Kir6.2/SUR1 channels as measured by patch clamp, suggesting a potential research pathway for metabolic disorders . Furthermore, the broader 1,4-benzothiazine scaffold is under investigation for its antibacterial properties, including the inhibition of bacterial peptide deformylase (PDF), an enzyme essential for bacterial growth and biofilm formation . This reagent is presented as a valuable chemical tool for researchers exploring these and other biological mechanisms. The product is provided for laboratory research purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-butylphenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-3-4-14-5-8-16(9-6-14)22-13-17(12-21)25(23,24)19-10-7-15(20)11-18(19)22/h5-11,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLNJTTXXWKRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the cyano group allows for oxidative reactions, potentially forming nitriles or other oxidized products.

  • Reduction: : Reduction reactions can be performed to convert the cyano group to an amine.

  • Substitution: : The chlorine atom can be substituted with other groups, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed

  • Oxidation: : Nitriles, amides, or carboxylic acids.

  • Reduction: : Amines.

  • Substitution: : Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential therapeutic applications could be investigated, especially if the compound or its derivatives show biological activity.

  • Industry: : It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Compound Molecular Formula Heteroatoms Key Substituents Calculated C/H (Anal. %) Found C/H (Anal. %)
Target Compound C₁₉H₁₈ClN₂O₂S₂ N, S, O 4-butylphenyl, 6-Cl, 2-CN, 1,1-SO₂ N/A N/A
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₅H₁₂O₂S O, S 6-OCH₃, 2-thiophenyl C: 70.29; H: 4.72 C: 70.26; H: 4.79

The oxathiin’s elemental analysis (C/H) aligns closely with theoretical values, suggesting high purity . The target compound’s butylphenyl group likely increases its molecular weight and lipophilicity compared to the oxathiin’s smaller thiophenyl group.

Reactivity of Carbonitrile-Containing Compounds

The carbonitrile group in the target compound may exhibit reactivity similar to substituted cinnamomitrile derivatives (), which undergo nucleophilic additions or cyclizations. For example, cinnamomitrile reacts with β-naphthol in aqueous TEBA to form naphthopyrans via Michael addition . However, the target’s carbonitrile is part of a rigid heterocyclic system, which may limit its participation in such reactions compared to linear nitriles.

Sulfone vs. Sulfur/Oxygen Analogues

The sulfone groups in the target compound distinguish it from non-sulfonated benzothiazines or benzoxathiins. In contrast, the oxathiin’s sulfur and oxygen atoms confer milder electronic effects.

Research Implications and Limitations

While the provided evidence highlights structural and synthetic contrasts, direct pharmacological or physicochemical data for the target compound are absent. Further studies could explore:

  • Synthetic Routes : Adapting methods from (NaH/DMF-mediated coupling) or (aqueous-phase catalysis) for the target’s synthesis.
  • Structure-Activity Relationships: Comparing the sulfone’s impact on bioactivity versus non-sulfonated analogues.
  • Solubility and Stability : Quantifying effects of the butylphenyl and sulfone groups on these properties.

This comparison underscores the importance of heteroatom selection and functionalization in tuning the properties of benzofused heterocycles.

Biological Activity

The compound 4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide (CAS Number: 1226431-65-7) is a member of the thiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C19_{19}H17_{17}ClN2_2O2_2S
  • Molecular Weight : 372.9 g/mol

Biological Activity Overview

Thiazine derivatives are known for their broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects. The specific compound has been explored for its potential in various therapeutic areas.

Antibacterial Activity

Research indicates that thiazine derivatives exhibit significant antibacterial properties. In particular:

  • Mechanism : Compounds similar to 4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine have been shown to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Case Studies : A study demonstrated that thiazine derivatives displayed activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy against antibiotic-resistant strains such as Staphylococcus aureus .

Antitumor Activity

Thiazine compounds have been investigated for their antitumor properties:

  • Research Findings : Certain derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have indicated that modifications in the thiazine structure can enhance antitumor activity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazine derivatives has also been documented:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress markers. This activity is beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : Utilizing thiourea and appropriate aryl halides to form the thiazine ring.
  • Purification Techniques : Common methods include recrystallization and chromatography to obtain pure compounds suitable for biological testing.

Research Findings and Data Tables

Biological ActivityReferenceObserved Effects
Antibacterial Active against Staphylococcus aureus
Antitumor Induced apoptosis in cancer cell lines
Anti-inflammatory Reduced pro-inflammatory markers

Q & A

Basic: What are the optimal synthetic routes for 4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide?

Answer:
A multi-step synthesis is typically employed, starting with functionalization of the benzothiazine core. For example, a nucleophilic substitution reaction can introduce the 4-butylphenyl group, followed by chlorination at position 6 using sulfuryl chloride (SO₂Cl₂) under controlled conditions. The carbonitrile group at position 2 is introduced via cyanation with KCN or NaCN in polar aprotic solvents like DMF. Final oxidation with hydrogen peroxide or m-CPBA achieves the 1,1-dioxide moiety. Reaction optimization should monitor temperature (e.g., 80°C for cyclization steps) and solvent polarity to avoid side products. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR (¹H/¹³C) : To confirm substitution patterns (e.g., 4-butylphenyl integration, chlorine splitting effects). Aromatic protons in the benzothiazine ring typically show deshielded signals (δ 7.2–8.1 ppm).
  • FT-IR : Peaks at ~2200 cm⁻¹ confirm the nitrile group, while sulfone S=O stretches appear at ~1300–1150 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈ClN₂O₂S: 385.0721).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the sulfone group’s conformation .

Advanced: How do substituent variations (e.g., alkyl chain length, halogen position) affect biological activity in benzothiazine derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Butylphenyl Group : Enhances lipophilicity, improving membrane permeability. Shorter chains (e.g., methyl) reduce bioavailability, while longer chains (e.g., octyl) may induce cytotoxicity.
  • Chlorine at Position 6 : Electron-withdrawing effects stabilize the thiazine ring and modulate target binding. Moving chlorine to position 5 or 7 reduces affinity for enzymes like COX-2 or kinases.
  • Sulfone Group (1,1-dioxide) : Critical for hydrogen bonding with catalytic residues (e.g., in PDE inhibitors). Removal or reduction to sulfide abolishes activity .

Advanced: What strategies resolve contradictions in solubility vs. potency data for this compound?

Answer:
Contradictions arise when hydrophilic groups (e.g., sulfone) improve solubility but reduce membrane penetration. Mitigation strategies include:

  • Prodrug Design : Mask polar groups (e.g., esterification of sulfone) to enhance absorption, followed by enzymatic cleavage in vivo.
  • Co-crystallization with Cyclodextrins : Improves aqueous solubility without altering potency.
  • Salt Formation : Pairing with counterions like HCl or sodium enhances solubility while maintaining ionic interactions in target binding .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., MDM2-p53 inhibitors) by analyzing sulfone interactions.
  • ADMET Prediction Tools (e.g., SwissADME) : Estimate logP (target: 2–4), aqueous solubility (ESOL model), and CYP450 metabolism risks.
  • Density Functional Theory (DFT) : Optimize electron distribution to reduce metabolic oxidation of the butylphenyl group .

Advanced: What in vitro/in vivo models are suitable for evaluating its therapeutic potential?

Answer:

  • In Vitro :
    • Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 or PDE4B using fluorogenic substrates.
    • Cell Viability Assays (MTT) : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) at 1–100 µM.
  • In Vivo :
    • Murine Inflammation Models : Carrageenan-induced paw edema to assess anti-inflammatory efficacy.
    • Pharmacokinetic Profiling : Plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Advanced: How can structural analogs inform the design of derivatives with reduced off-target effects?

Answer:

  • Bioisosteric Replacement : Substitute the nitrile with a trifluoromethyl group (-CF₃) to retain steric bulk while reducing reactivity.
  • Ring Contraction/Expansion : Replace benzothiazine with pyridothiadiazine (as in ) to alter π-stacking interactions.
  • Positional Scanning : Systematic variation of substituents (e.g., 6-Cl → 6-F) to identify selectivity determinants .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Intermediate Stability : The chlorinated benzothiazine intermediate may decompose under prolonged heating. Use low-temperature (<50°C) cyclization and inert atmospheres.
  • Purification Bottlenecks : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures).
  • Byproduct Control : Monitor nitrile hydrolysis to amide via pH control (maintain pH 6–7) .

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